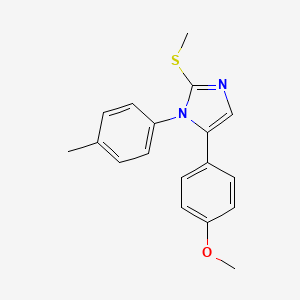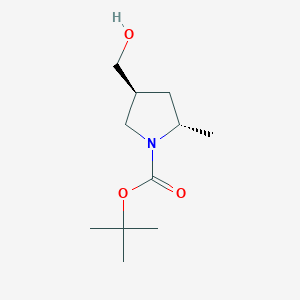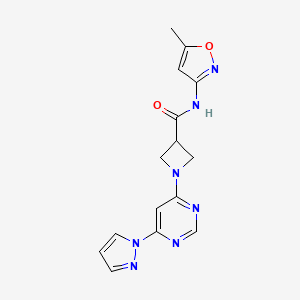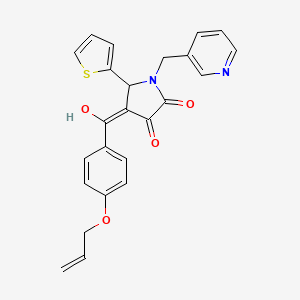![molecular formula C16H11N3O2S B2788260 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one CAS No. 878971-45-0](/img/structure/B2788260.png)
2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one” is a chemical compound that belongs to the class of benzoxazole derivatives . Benzoxazole derivatives have gained importance in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves various chemical reactions. For instance, a mixture of 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole and anhydrous potassium carbonate in dry acetone was prepared, to which ethyl chloroacetate was added and the mixture was stirred for 8 hours at room temperature .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives, including “this compound”, can be confirmed by techniques such as IR, 1H/13C-NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives are complex and involve multiple steps. The reactions are typically confirmed by techniques such as IR, 1H/13C-NMR, and mass spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary. For instance, one derivative was reported as a white solid with a yield of 76% and a melting point of 152–156 °C .Applications De Recherche Scientifique
Antitumor Activity
2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one and its analogs have been studied for their potential antitumor activities. A study by Al-Suwaidan et al. (2016) demonstrated that certain 3-benzyl-substituted-4(3H)-quinazolinones exhibit broad-spectrum antitumor activity, with some compounds showing selective activities toward specific cancer cell lines, including CNS, renal, breast cancer, and leukemia.
Antihypertensive Activity
Compounds related to this compound have been evaluated for antihypertensive activity. Alagarsamy & Pathak (2007) found that some 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones exhibit significant antihypertensive activity in spontaneously hypertensive rats.
Antiviral Activities
Novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and evaluated for their antiviral activities against a range of viruses including influenza, SARS-CoV, dengue, and others. Selvam et al. (2007) reported compounds showing inhibition of avian influenza (H5N1) virus and moderate activity against Venezuelan equine encephalitis and Tacaribe viruses.
Antihistaminic Agents
Research by Alagarsamy et al. (2007) synthesized novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, showing significant in vivo H1-antihistaminic activity. These compounds protected animals from histamine-induced bronchospasm and exhibited negligible sedation compared to standard antihistamines.
Anti-HIV Activity
Quinazolin-4(3H)-one derivatives have also been synthesized and tested for their anti-HIV activity. Selvam et al. (2008) reported that some compounds showed protection against the replication of HIV-1 in cell culture.
Antibacterial Activity
A study by Osarodion (2020) synthesized and evaluated novel quinazolin-4(3H)-one derivatives for their antibacterial activity. The compounds showed significant activity against various strains of bacteria, including Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa.
Mécanisme D'action
Target of Action
The compound 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one, also known as ChemDiv3_014121, has been found to interact with quorum sensing pathways in bacteria . These pathways are crucial for bacterial cell-cell communication and play a significant role in coordinating various behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
ChemDiv3_014121 acts as a quorum sensing inhibitor . It interacts with the quorum sensing pathways in bacteria, inhibiting their ability to communicate and coordinate behaviors . This interaction disrupts the bacteria’s ability to form biofilms and produce virulence factors, thereby reducing their pathogenicity .
Biochemical Pathways
The compound affects the LasB and PqsR systems of quorum sensing pathways . In the LasB system, it shows promising quorum-sensing inhibitory activities . In the pqsr system, no activity was observed, suggesting that the compound selectively targets the lasb system .
Result of Action
As a result of its action, ChemDiv3_014121 can inhibit the growth of bacteria such as Pseudomonas aeruginosa .
Action Environment
The action of ChemDiv3_014121 is influenced by the bacterial environment. Quorum sensing pathways respond to external factors such as nutrient availability and defense mechanisms . Therefore, the efficacy and stability of ChemDiv3_014121 may vary depending on these environmental factors.
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanylmethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c20-15-10-5-1-2-6-11(10)17-14(19-15)9-22-16-18-12-7-3-4-8-13(12)21-16/h1-8H,9H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMMVUHWYQRQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde](/img/structure/B2788179.png)




![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2788189.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2788193.png)



![2,2-Difluoro-3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2788197.png)


